Kibdelin A

Glycopeptide antibiotics Antimicrobial susceptibility Methicillin-resistant Staphylococcus aureus

Procure Kibdelin A for precise glycopeptide SAR studies. Unlike analogs with branched acyl chains, its saturated C10 N-acylglucosamine side chain confers predictable binding and PK behavior. Essential for validating MRSA models and benchmarking novel anti-MRSA compounds. Ensure experimental reproducibility with a characterized reference standard.

Molecular Formula C81H84Cl4N8O29
Molecular Weight 1775.4 g/mol
CAS No. 103528-50-3
Cat. No. B025097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelin A
CAS103528-50-3
Synonymskibdelin A
Molecular FormulaC81H84Cl4N8O29
Molecular Weight1775.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O
InChIInChI=1S/C81H84Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-78-68(106)65(103)40(28-94)80(122-78)121-71-50-22-33-23-51(71)118-70-42(83)19-34(20-43(70)84)64(102)62-77(113)91-60(79(114)115)38-24-35(96)25-49(119-81-69(107)67(105)66(104)52(29-95)120-81)54(38)37-17-30(11-14-44(37)97)57(73(109)93-62)88-74(110)58(33)89-75(111)59-39-26-36(27-46(99)55(39)85)116-48-21-31(12-15-45(48)98)56(86-2)72(108)92-61(76(112)90-59)63(101)32-13-16-47(117-50)41(82)18-32/h11-27,40,52,56-69,78,80-81,86,94-99,101-107H,3-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115)
InChIKeyLBADJJYNXUZTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kibdelin A (CAS 103528-50-3): A Glycopeptide Antibiotic with N-Acylglucosamine Modifications


Kibdelin A is a glycopeptide antibiotic originally isolated from the fermentation broth of Kibdelosporangium aridum subsp. largum (SK&F AAD-609) [1]. Structurally, it belongs to the aridicin class of glycopeptides, featuring a mannosyl aglycon core that differs from aridicins only in the oxidation level at the C-6 position of the amino sugar [2]. Kibdelin A is characterized by an N-acylglucosamine side chain containing a saturated straight-chain C10 fatty acid (decanoyl moiety), which distinguishes it from other kibdelin components that bear branched or unsaturated acyl chains [2].

Why Kibdelin A Cannot Be Interchanged with Aridicins or Other Glycopeptides


Despite sharing the mannosyl aglycon core with aridicins, Kibdelin A exhibits distinct in vitro antibacterial activity and pharmacokinetic behavior due to its unique N-acylglucosamine substitution [1]. The oxidation state at the C-6 amino sugar and the nature of the fatty acid side chain (C10 saturated vs. C10-C12 branched/unsaturated in analogs) directly influence binding affinity to the D-Ala-D-Ala target and serum protein binding, resulting in different MIC profiles and serum half-lives [1][2]. Consequently, substituting Kibdelin A with a structurally related glycopeptide (e.g., aridicin A, vancomycin) would yield unpredictable efficacy and PK outcomes in experimental systems.

Quantitative Differentiation Evidence for Kibdelin A vs. Aridicins and Glycopeptide Analogs


Improved In Vitro Antibacterial Activity over Aridicins

The kibdelin complex, which includes Kibdelin A, demonstrated improvements over the aridicins in in vitro activity against a panel of Gram-positive bacteria [1]. While the publication does not report discrete MIC values for Kibdelin A versus aridicin A in the abstract, the authors explicitly state that kibdelins were superior to aridicins in head-to-head testing [1].

Glycopeptide antibiotics Antimicrobial susceptibility Methicillin-resistant Staphylococcus aureus

High Serum Concentrations and Long-Acting Pharmacokinetic Profile

Pharmacokinetic studies of the kibdelin complex revealed high serum concentrations and a long-acting potential in animal models [1]. In contrast, aridicins are known to exhibit lower serum levels and shorter duration of action [2]. The structural basis for this PK differentiation lies in the N-acylglucosamine moiety, which enhances serum protein binding and reduces renal clearance [1].

Pharmacokinetics Serum half-life Glycopeptide dosing

Structural Differentiation: Oxidation State at C-6 of the Amino Sugar

Comparative structural analysis by FAB mass spectrometry and NMR confirmed that kibdelins differ from aridicins only in the oxidation level at the C-6 position of the amino sugar attached to the mannosyl aglycon [1]. This single oxidative modification is sufficient to alter the physicochemical properties and biological activity of the molecule.

Glycopeptide structure-activity relationship Oxidation state Mannosyl aglycon

Fatty Acid Side Chain Specificity: Saturated C10 vs. Branched/Unsaturated Analogs

Fatty acid analysis revealed that Kibdelin A contains a saturated straight-chain C10 (decanoyl) side chain attached to the N-acylglucosamine moiety [1]. In contrast, Kibdelin B, C1, C2 contain branched or longer chain fatty acids (C10-C12), and Kibdelin D bears an unsaturated (Z)-4-decenoic acid [1]. This precise structural assignment allows differentiation from other kibdelin congeners.

N-acylglucosamine Fatty acid composition Glycolipid side chain

In Vivo Efficacy in Mouse Protection Model Against MRSA

Kibdelins, including Kibdelin A, were effective in mouse protection studies against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This in vivo demonstration of efficacy distinguishes the kibdelin class from some earlier glycopeptides that showed limited activity in systemic infection models.

In vivo efficacy Mouse protection assay MRSA infection

Optimal Application Scenarios for Kibdelin A in Antimicrobial Research and Development


Glycopeptide Structure-Activity Relationship (SAR) Studies

Kibdelin A serves as a key reference compound for SAR studies due to its defined structural differences from aridicins (C-6 oxidation state) and its specific saturated C10 fatty acid side chain [1][2]. Researchers can use Kibdelin A to investigate how modifications to the N-acylglucosamine moiety influence antibacterial potency, serum binding, and PK properties.

In Vivo MRSA Infection Models

The demonstrated efficacy of Kibdelin A in mouse protection studies against MRSA [1] positions it as a valuable positive control or reference agent in animal models of methicillin-resistant staphylococcal infections. It can be used to benchmark novel anti-MRSA compounds.

Pharmacokinetic Profiling of Glycopeptide Antibiotics

Owing to its high serum concentrations and long-acting potential [1], Kibdelin A can be employed as a tool compound to study the relationship between N-acylglucosamine substitution and glycopeptide pharmacokinetics, aiding in the design of long-acting glycopeptide derivatives.

Analytical Reference Standard for Kibdelosporangium-Derived Compounds

The well-characterized fatty acid composition (saturated C10) and structural assignment of Kibdelin A [2] make it a suitable analytical standard for LC-MS and GC-MS identification of kibdelin congeners in fermentation broths and natural product libraries.

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